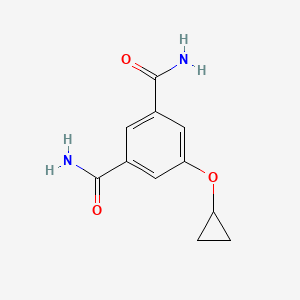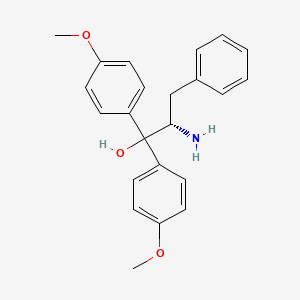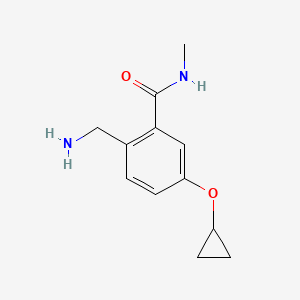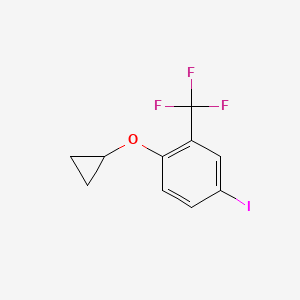
1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-cyclopropoxy-2-(trifluoromethyl)benzene and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as copper(I) iodide.
Reaction Mechanism: The iodine atom is introduced to the benzene ring through an electrophilic aromatic substitution reaction, resulting in the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products. Reagents such as potassium permanganate and lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives. Palladium catalysts and bases like potassium carbonate are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives with varying functional groups.
Scientific Research Applications
1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies and as a probe for studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Cyclopropoxy-4-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different chemical reactivity and applications.
1-Cyclopropoxy-2-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its ability to participate in halogen bonding and substitution reactions.
1-Cyclopropoxy-4-iodobenzene: Lacks the trifluoromethyl group, influencing its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H8F3IO |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)8-5-6(14)1-4-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
WTOYSNPRPKZJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate](/img/structure/B14814142.png)

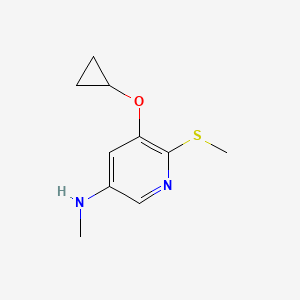
![N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine, sulfate](/img/structure/B14814157.png)
![1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B14814160.png)
![tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate](/img/structure/B14814166.png)
![3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B14814173.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)
